|

REACTION_CXSMILES

|

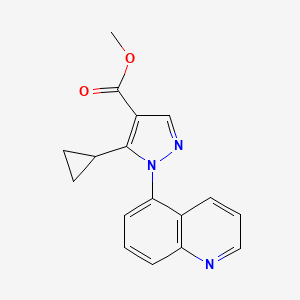

COC(=O)CC(C1CC1)=O.COC(OC)N(C)C.CN(/C=C(/C(=O)C1CC1)\C(OC)=O)C.Cl.Cl.N(C1C=CC=C2C=1C=CC=N2)N.C[O:48][C:49]([C:51]1[CH:52]=[N:53][N:54]([C:59]2[CH:68]=[CH:67][CH:66]=[C:65]3[C:60]=2[CH:61]=[CH:62][CH:63]=[N:64]3)[C:55]=1[CH:56]1[CH2:58][CH2:57]1)=[O:50]>C(OCC)(=O)C.C(N(CC)CC)C>[CH:56]1([C:55]2[N:54]([C:59]3[CH:68]=[CH:67][CH:66]=[C:65]4[C:60]=3[CH:61]=[CH:62][CH:63]=[N:64]4)[N:53]=[CH:52][C:51]=2[C:49]([OH:50])=[O:48])[CH2:57][CH2:58]1 |f:3.4.5|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)\C=C(/C(=O)OC)\C(C1CC1)=O

|

|

Name

|

ethyl acetate hexanes,1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.N(N)C1=C2C=CC=NC2=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C=1C=NN(C1C1CC1)C1=C2C=CC=NC2=CC=C1

|

|

Name

|

|

|

Quantity

|

17 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

15 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

4.9 kg

|

|

Type

|

reactant

|

|

Smiles

|

COC(CC(=O)C1CC1)=O

|

|

Name

|

|

|

Quantity

|

4.31 kg

|

|

Type

|

reactant

|

|

Smiles

|

COC(N(C)C)OC

|

|

Name

|

|

|

Quantity

|

51 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

|

Type

|

CUSTOM

|

|

Details

|

The resulting suspension was agitated for one hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was cooled to about 20° C.

|

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was then heated to about 75° C. under nitrogen

|

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at that temperature for four hours

|

|

Duration

|

4 h

|

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was then cooled to about 20° C.

|

|

Type

|

FILTRATION

|

|

Details

|

filter aid (1.64 kg)

|

|

Type

|

ADDITION

|

|

Details

|

was then added

|

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

|

Type

|

WASH

|

|

Details

|

The filter was rinsed with 15 liters of ethyl acetate

|

|

Type

|

CUSTOM

|

|

Details

|

The filtrate formed two liquid layers

|

|

Type

|

CUSTOM

|

|

Details

|

The lower, dark red aqueous layer was decanted

|

|

Type

|

CUSTOM

|

|

Details

|

The upper, red organic layer was transferred to a 200 liter glass-lined reactor

|

|

Type

|

DISTILLATION

|

|

Details

|

configured for vacuum distillation

|

|

Type

|

DISTILLATION

|

|

Details

|

The volume of the red organic layer was reduced by distillation under vacuum to a volume of 25 liters

|

|

Type

|

ADDITION

|

|

Details

|

Propan-2-ol (31 liters) was added to the distillation pot and the volume

|

|

Type

|

DISTILLATION

|

|

Details

|

was reduced by vacuum distillation to 31 liters

|

|

Type

|

ADDITION

|

|

Details

|

A second propan-2-ol (31 liters) charge

|

|

Type

|

DISTILLATION

|

|

Details

|

was again reduced by vacuum distillation to 34 liters

|

|

Type

|

TEMPERATURE

|

|

Details

|

The distillation apparatus was cooled to about 20° C.

|

|

Type

|

TEMPERATURE

|

|

Details

|

for reflux

|

|

Type

|

ADDITION

|

|

Details

|

Aqueous NaOH (50% solution, 6.90 kg) was added to the reconfigured apparatus

|

|

Type

|

ADDITION

|

|

Details

|

containing the 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester/isopropanol solution

|

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was then heated to about 75° C. under nitrogen

|

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at that temperature for four hours

|

|

Duration

|

4 h

|

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor was then cooled to about 20° C.

|

|

Type

|

ADDITION

|

|

Details

|

A brown suspension of solids

|

|

Type

|

CUSTOM

|

|

Details

|

formed as the pH

|

|

Type

|

CUSTOM

|

|

Details

|

The solids were isolated by filtration

|

|

Type

|

WASH

|

|

Details

|

rinsed with water

|

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at about 45° C.

|

|

Type

|

CUSTOM

|

|

Details

|

resulting in 6.10 kg of 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid as a brown solid

|

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(CC1)C1=C(C=NN1C1=C2C=CC=NC2=CC=C1)C(=O)O

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |